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Abstract

Joubert syndrome (JS) is a rare, autosomal recessive ciliopathy characterized by a distinctive
"molar tooth sign" on brain imaging, hypotonia, and developmental delay.[1] A growing body of
evidence has implicated mutations in the centrosomal protein 120 (CEP120) gene as a cause
of JS and related ciliopathies. This technical guide provides an in-depth exploration of the link
between CEP120 and Joubert syndrome, detailing the genetic landscape, molecular
mechanisms, and cellular phenotypes. It also outlines key experimental protocols and presents
gquantitative data to facilitate further research and therapeutic development in this area.

Genetic Landscape of CEP120 Mutations in Joubert
Syndrome

Mutations in the CEP120 gene are estimated to account for nearly 1% of individuals diagnosed
with Joubert syndrome.[2][3] These mutations are typically biallelic and can include missense,
nonsense, and frameshift variants. The phenotypic spectrum associated with CEP120
mutations is broad, ranging from classical JS to more severe ciliopathies with overlapping
features of Meckel-Gruber syndrome, Jeune asphyxiating thoracic dystrophy (JATD), and oral-
facial-digital syndrome.[4][5] Notably, there is no clear genotype-phenotype correlation,
highlighting the complexity of these disorders.[2][3]
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Table 1: Quantitative Data on CEP120 Mutations and
Associated Phenotypes
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Molecular Mechanisms: The Role of CEP120 in
Ciliogenesis and Centriole Biology

CEP120 is a crucial centrosomal protein that plays a pivotal role in centriole duplication,
elongation, and the formation of primary cilia.[6][9] It is asymmetrically localized to the daughter
centriole.[9][10] The primary cilium is a microtubule-based organelle that acts as a cellular
antenna, sensing and transducing extracellular signals, including the Sonic Hedgehog (Hh)
pathway, which is critical for development.[11][12][13]

Mutations in CEP120 disrupt these fundamental processes, leading to the characteristic
features of Joubert syndrome. The molecular functions of CEP120 include:

» Centriole Elongation and Maturation: CEP120 is essential for the proper elongation of
centrioles, which serve as the basal bodies for primary cilia.[6]

o Appendage Assembly: It is required for the assembly of distal and subdistal appendages on
the mother centriole, which are necessary for docking to the plasma membrane and initiating
ciliogenesis.[2]

o Protein Interactions: CEP120 interacts with several other key ciliary and centrosomal
proteins, including C2CD3, Talpid3, and KIAA0753.[2][14] Disruption of these interactions by
CEP120 mutations impairs the recruitment of these proteins to the centriole, further
compromising cilia formation.[2][14]

Disruption of the Sonic Hedgehog Signaling Pathway

A key consequence of defective ciliogenesis due to CEP120 mutations is the impairment of the
Sonic Hedgehog (Hh) signaling pathway.[4] In a healthy state, the primary cilium is essential for
the proper transduction of the Hh signal. When the Hh ligand binds to its receptor Patchedl
(PTCHZ1) on the ciliary membrane, it relieves the inhibition of Smoothened (SMO), allowing it to
accumulate in the cilium. This leads to the activation of the GLI family of transcription factors,
which regulate the expression of target genes involved in development. In the absence of a
functional primary cilium due to CEP120 dysfunction, this signaling cascade is disrupted,
contributing to the neurological and other developmental abnormalities seen in Joubert
syndrome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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